N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide
Description
N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide: is a complex organic compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, and a morpholine ring substituted with an ethoxymethyl group and a carboxamide group
Properties
IUPAC Name |
N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-3-21-10-12-9-18(6-7-22-12)15(19)17-14-5-4-11(20-2)8-13(14)16/h4-5,8,12H,3,6-7,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWUOPGPQPIZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CCO1)C(=O)NC2=C(C=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multiple steps, starting with the bromination of 4-methoxyaniline to produce 2-bromo-4-methoxyaniline. This intermediate is then reacted with ethoxymethylmorpholine-4-carboxylic acid chloride under controlled conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules to modulate biological processes.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-bromoacetamide
2-(ethoxymethyl)morpholine-4-carboxamide
N-(2-bromo-4-methoxyphenyl)acetamide
Uniqueness: N-(2-bromo-4-methoxyphenyl)-2-(ethoxymethyl)morpholine-4-carboxamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
